PPARγ Binding Affinity vs. Rosiglitazone
CAY10573 exhibits stronger binding affinity for PPARγ compared to the clinically used antidiabetic drug rosiglitazone. In a competitive binding assay using human PPARγ, CAY10573 achieved an IC50 of 50 nM, whereas rosiglitazone displayed an IC50 of 92 nM [1].
| Evidence Dimension | PPARγ ligand binding affinity (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Rosiglitazone (IC50 = 92 nM) |
| Quantified Difference | 1.84-fold lower IC50 (stronger binding) |
| Conditions | Human PPARγ competitive binding assay (displacement of [3H]rosiglitazone) [1] |
Why This Matters
This quantifiably demonstrates that CAY10573 is a more potent PPARγ binder than rosiglitazone, making it a superior tool for studies requiring robust PPARγ engagement at lower concentrations.
- [1] Mahindroo N, Wang CC, Liao CC, et al. Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: design, synthesis, structural biology, and molecular docking studies. J Med Chem. 2006;49(3):1212-1216. View Source
